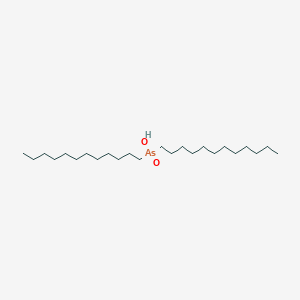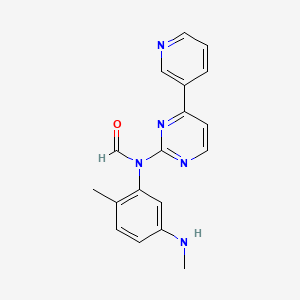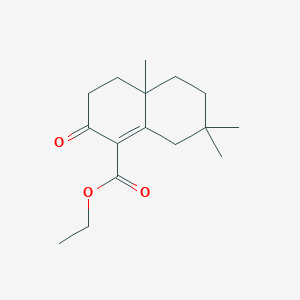
Didodecylarsinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didodecylarsinic acid is an organoarsenic compound with the chemical formula C24H51AsO2 It is characterized by the presence of two dodecyl groups attached to an arsenic atom, which is further bonded to a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Didodecylarsinic acid can be synthesized through the reaction of dodecylmagnesium bromide with arsenic trioxide, followed by hydrolysis. The reaction typically involves the following steps:
- Preparation of dodecylmagnesium bromide by reacting dodecyl bromide with magnesium in anhydrous ether.
- Reaction of dodecylmagnesium bromide with arsenic trioxide to form didodecylarsine.
- Hydrolysis of didodecylarsine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Didodecylarsinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic(V) compounds.
Reduction: Reduction reactions can convert it back to didodecylarsine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can facilitate the substitution of the hydroxyl group.
Major Products:
Oxidation: Arsenic(V) derivatives.
Reduction: Didodecylarsine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Didodecylarsinic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds.
Biology: Studies have explored its potential as an antimicrobial agent.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting cancer cells.
Industry: It is used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of didodecylarsinic acid involves its interaction with cellular components. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of key enzymes and cellular processes, making it a potential candidate for antimicrobial and anticancer applications. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Dimethylarsinic acid: Another organoarsenic compound with different alkyl groups.
Diphenylarsinic acid: Contains phenyl groups instead of dodecyl groups.
Triphenylarsine oxide: An organoarsenic compound with three phenyl groups.
Comparison: Didodecylarsinic acid is unique due to its long dodecyl chains, which impart distinct physical and chemical properties compared to other organoarsenic compounds
Propriétés
Numéro CAS |
6727-97-5 |
|---|---|
Formule moléculaire |
C24H51AsO2 |
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
didodecylarsinic acid |
InChI |
InChI=1S/C24H51AsO2/c1-3-5-7-9-11-13-15-17-19-21-23-25(26,27)24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,26,27) |
Clé InChI |
HDPOPKXKWJWXTG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[As](=O)(CCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide](/img/structure/B14004294.png)

![(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B14004309.png)

![Benzene, 1-chloro-4-[[(2-chloroethyl)imino]methyl]-](/img/structure/B14004321.png)
![methyl N-[4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-6-formyl-5-methylpyridin-3-yl]carbamate](/img/structure/B14004325.png)
![2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile](/img/structure/B14004326.png)

![2,2'-[(2-Ethoxyphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14004332.png)


![(2r,3r,4s,5s,6r)-2-[(2r,3s,4s,5r)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol; 2-methyloxirane; oxirane](/img/structure/B14004353.png)
![4-Chloro-1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-2-methylbenzene](/img/structure/B14004354.png)
![4-amino-6-hydrazinyl-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004359.png)
